N-(iminopyrrolidinylmethyl)benzamide
Description
Properties
IUPAC Name |
N-[amino(pyrrolidin-1-yl)methylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12(15-8-4-5-9-15)14-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKIFPZWFWSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Investigations of N Iminopyrrolidinylmethyl Benzamide and Its Analogs
Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. bohrium.com It is frequently employed to study benzamide (B126) derivatives to predict their geometry, vibrational frequencies, and electronic characteristics. researchgate.net Such calculations form the basis for more detailed analyses of a molecule's reactivity and potential applications.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net For the parent compound benzamide, a HOMO-LUMO gap of 5.611 eV has been calculated. researchgate.net For other, more complex benzamide derivatives, these gaps can be smaller; for instance, N-benzhydryl benzamide has a calculated energy gap of 5.37 eV. sci-hub.se
Table 1: Illustrative HOMO-LUMO Data for Benzamide and an Analog (Note: Data for N-(iminopyrrolidinylmethyl)benzamide is not available)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzamide researchgate.netsci-hub.se | -6.724 | -1.071 | 5.653 |
| N-benzhydryl benzamide sci-hub.se | -6.44 | -1.06 | 5.38 |
| N,N-diphenethyl benzamide sci-hub.se | -6.22 | -0.77 | 5.45 |
| N,N-dihexyl benzamide sci-hub.se | -6.21 | -0.72 | 5.49 |
| N,N-dioctyl benzamide sci-hub.se | -6.29 | -0.77 | 5.52 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.netnih.gov It is used to identify regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net In MEP maps, negative potential regions (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net For various benzamide and related structures, the negative potential is consistently localized around the electronegative oxygen atom of the carbonyl group. researchgate.netnih.gov
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties describe how a material's optical characteristics change under intense light, such as that from a laser. rsc.org Computational methods are used to calculate key NLO parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). scholarsresearchlibrary.com Molecules with significant NLO properties, often characterized by large hyperpolarizability values, are of interest for applications in optoelectronics and photonics. nih.govresearchgate.net Amide-containing compounds can exhibit appreciable NLO activity, particularly when they possess donor-acceptor electronic structures. rsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. wisc.edu This method is particularly useful for quantifying the strength of hyperconjugative interactions and intramolecular charge transfer. mdpi.com In amides, NBO analysis can elucidate the resonance stabilization between the nitrogen lone pair and the carbonyl π-antibonding orbital (n -> π*), which is fundamental to the structure and reactivity of the amide bond. mdpi.comresearchgate.net
Conformational Analysis and Energetic Profiles of Benzamide Derivatives
The biological and chemical activity of a flexible molecule is heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of a molecule by systematically rotating its rotatable bonds to identify low-energy, stable conformers. tandfonline.com For benzamide derivatives containing flexible side chains, such as pyrrolidine (B122466) rings, theoretical conformational analysis can predict the most stable spatial arrangements. nih.govacs.org These studies reveal the energetic profiles and the relative stability of different conformers, which is crucial for understanding how the molecule might interact with biological targets. nih.gov
Intermolecular Interactions and Crystal Packing Analyses (e.g., Hirshfeld Surface, Energy Framework)
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.
Table 1: Representative Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Benzamide-Related Structures
| Contact Type | Percentage Contribution (Range) | Description |
| H···H | 40-50% | Generally the most abundant contacts, representing van der Waals forces. nih.gov |
| C···H/H···C | 20-30% | Significant contributions from interactions involving aromatic and aliphatic C-H groups. nih.gov |
| O···H/H···O | 10-20% | Indicate the presence of hydrogen bonds, which are strong directional interactions. nih.gov |
| N···H/H···N | 5-10% | Represent hydrogen bonding involving nitrogen atoms, crucial in many nitrogen-containing heterocycles. nih.gov |
| C···C | 3-7% | Suggestive of π-π stacking interactions between aromatic rings, contributing to crystal cohesion. nih.gov |
Note: The data in this table is illustrative and based on findings for various benzamide and benzimidazole (B57391) derivatives, not specifically this compound.
Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This allows for a visual representation of the crystal packing in terms of energy topologies, often depicted as cylinders connecting molecular centroids, where the thickness of the cylinder corresponds to the strength of the interaction. This provides a clear picture of the energetic hierarchy of the intermolecular interactions driving the crystal formation.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and for understanding the dynamic nature of its interactions with biological targets.
The conformational flexibility of the pyrrolidine ring and the rotatable bonds in the linker and benzamide moiety of this compound suggest that it can adopt multiple conformations in solution. Theoretical conformational analysis on related 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides has shown that both folded and extended conformers can be low in energy, with the relative stability depending on the specific substitution pattern. nih.gov MD simulations can provide a more detailed picture of the conformational preferences by simulating the molecule's behavior in a solvent environment, explicitly accounting for temperature and pressure.
When studying ligand-target interactions, MD simulations can be used to:
Predict Binding Modes: By docking the ligand into the active site of a target protein and then running an MD simulation, researchers can assess the stability of the proposed binding pose and identify the key intermolecular interactions that maintain the complex.
Characterize Dynamic Interactions: Unlike static docking, MD simulations reveal the dynamic nature of the ligand-receptor interactions, including the formation and breaking of hydrogen bonds, hydrophobic contacts, and water-mediated interactions over time.
Estimate Binding Free Energies: Advanced MD simulation techniques, such as umbrella sampling and free energy perturbation, can be used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity.
For example, MD simulations have been employed to study the interaction of benzamide-type ligands with various protein targets, revealing crucial details about the binding process and the role of conformational changes in both the ligand and the protein upon binding. github.ionih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.
For a series of this compound analogs, a QSAR study would typically involve the following steps:
Data Collection: A dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.
A 3D-QSAR study on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which are structurally related to the compound of interest, successfully developed a predictive model for their affinity towards the dopamine (B1211576) D2 receptor. nih.gov The model was validated and demonstrated good predictive ability, highlighting the importance of both the conformational alignment of the ligands and the use of appropriate statistical methods. nih.gov
Table 2: Key Parameters in a Typical QSAR Study for Benzamide Analogs
| Parameter | Description | Example Value |
| Training Set | The set of compounds used to build the QSAR model. | 20-40 compounds |
| Test Set | A set of compounds used to externally validate the predictive power of the model. | 10-20 compounds |
| r² (Coefficient of Determination) | A measure of how well the model fits the training set data. Values closer to 1 indicate a better fit. | > 0.7 |
| q² or Q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by cross-validation. | > 0.5 |
| Predicted r² | A measure of the external predictive ability of the model on the test set. | > 0.6 |
Note: The example values are typical for a robust QSAR model and are based on findings for related benzamide series. nih.govresearchgate.net
The insights gained from such QSAR models can be invaluable for the rational design of new this compound analogs with improved activity, selectivity, and pharmacokinetic properties.
Structure Activity Relationship Sar Studies of N Iminopyrrolidinylmethyl Benzamide Derivatives
Impact of Substituent Modifications on Biological Activity
The N-(iminopyrrolidinylmethyl)benzamide scaffold can be divided into three main components for SAR studies: the benzamide (B126) ring system, the pyrrolidinyl moiety, and the imino-methyl linker. Modifications to each of these regions can significantly influence the compound's interaction with its biological target.
The benzamide ring is a common feature in many biologically active compounds, and its substitution pattern can drastically alter activity. In the context of related N-substituted benzamide derivatives, several key observations have been made that can be extrapolated to this compound.
Research on various benzamide derivatives has shown that the nature and position of substituents on the phenyl ring are critical for their biological effects, which can range from antimicrobial to antitumor activities. nanobioletters.com For instance, in a study on a series of N-substituted benzamide derivatives as potential antitumor agents, it was found that certain substituents on the phenyl ring were crucial for their antiproliferative activity. nih.gov The presence of a chlorine atom or a nitro group on the benzene (B151609) ring was reported to significantly decrease the anti-proliferative effects of the compounds. nih.govresearchgate.net
Furthermore, the electronic properties of the substituents play a significant role. Electron-donating or electron-withdrawing groups can alter the electron density of the benzamide moiety, thereby influencing its binding affinity to target proteins. For example, in a study on benzamides with pyridine-linked 1,2,4-oxadiazole, it was observed that a 2-fluoro substituent on the benzene ring led to superior fungicidal activity compared to other substitutions. nih.gov
The following table summarizes the general effects of various substituents on the benzamide ring based on studies of related compounds.
| Substituent | Position | General Effect on Biological Activity |
| Electron-withdrawing groups (e.g., NO2, Cl) | Varies | Often decreases activity nih.govresearchgate.net |
| Halogens (e.g., F) | Ortho | Can enhance activity nih.gov |
| Bulky groups | Varies | May decrease activity due to steric hindrance |
The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and stereochemical complexity. nih.gov SAR studies on pyrrolidine-containing compounds have highlighted the importance of this moiety for biological activity.
In a study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the pyrrolidine group were explored. nih.govrsc.org The study suggested that the pyrrolidine ring itself is a key pharmacophoric element, and its substitution can fine-tune the compound's potency and selectivity. nih.govrsc.org For instance, the introduction of substituents on the pyrrolidine ring can alter the compound's lipophilicity and its interaction with the target's binding pocket.
Furthermore, the stereochemistry of the pyrrolidine ring is often a critical determinant of activity. The spatial arrangement of substituents on the chiral centers of the pyrrolidine ring can lead to significant differences in biological response. nih.govmdpi.com
The table below outlines the potential impact of modifications to the pyrrolidinyl moiety.
| Modification | General Effect on Biological Activity |
| Introduction of small alkyl groups | Can increase lipophilicity and potency |
| Introduction of polar groups (e.g., -OH) | May improve solubility and selectivity researchgate.net |
| Altering stereochemistry | Can significantly impact potency and efficacy nih.govmdpi.com |
In SAR studies of related pyrrolidine amide derivatives, the linker chain was a key area of modification. nih.gov It was found that both conformationally flexible and restricted linkers could influence inhibitory potency and selectivity. nih.gov A more flexible linker might allow the molecule to adopt a more favorable conformation for binding, potentially increasing potency. Conversely, a more rigid linker could pre-organize the molecule into an active conformation, which can also enhance activity and selectivity. nih.gov
For example, replacing a flexible linker with a more rigid one, such as a cyclic structure or a double bond, can lock the molecule in a specific conformation, which may be more or less favorable for binding depending on the target.
The following table illustrates the potential effects of modifying the imino-methyl linker.
| Linker Modification | General Effect on Biological Activity |
| Increased length | May alter the distance between pharmacophores, affecting binding |
| Increased rigidity (e.g., double bond, cyclization) | Can enhance selectivity by locking in an active conformation nih.gov |
| Introduction of heteroatoms | Can introduce new hydrogen bonding opportunities |
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry is a fundamental aspect of drug action, as biological macromolecules such as enzymes and receptors are chiral. Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological activities. nih.govmdpi.com For this compound derivatives, which can possess multiple chiral centers, particularly within the pyrrolidine ring, stereochemistry is expected to play a pivotal role in their biological activity.
Studies on other classes of compounds have consistently demonstrated the profound impact of stereochemistry. For example, in a series of oleandomycin derivatives, a change in the stereochemistry at specific positions exerted a major influence on both antibacterial and anti-inflammatory activity. nih.gov Similarly, for certain pyrrolidine pentamine derivatives, modifications to the stereochemistry had varying effects on their inhibitory properties. nih.govmdpi.com
The different spatial arrangements of substituents in enantiomers and diastereomers can lead to different binding affinities and efficacies. One stereoisomer may fit perfectly into the binding site of a target protein, leading to a potent biological response, while its mirror image may not bind at all or may even interact with a different target, leading to off-target effects.
Design Principles for Novel this compound Analogs
Based on the SAR findings from related compound classes, several design principles can be proposed for the development of novel this compound analogs with improved biological profiles.
Scaffold Hopping and Bioisosteric Replacement: The benzamide, pyrrolidine, or linker moieties can be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres). This can lead to compounds with improved pharmacokinetic properties or novel biological activities. nih.govnih.gov
Conformational Constraint: Introducing rigid elements into the molecule, such as double bonds or small rings in the linker, can reduce the number of possible conformations. nih.gov This can lead to an increase in binding affinity and selectivity by "locking" the molecule in its bioactive conformation.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogs will bind. This allows for the rational design of new compounds with improved interactions with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the physicochemical properties of the analogs with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
By applying these design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to identify new drug candidates with optimized therapeutic potential.
Applications of N Iminopyrrolidinylmethyl Benzamide and Benzamide Derivatives in Research and Diagnostic Reagents
Utilization as Research Probes for Biological Pathways
Benzamide (B126) derivatives are widely employed as research probes to investigate and visualize complex biological pathways, owing to their high affinity and selectivity for specific biomarkers. nih.govgnu.ac.kr A significant area of research involves their use in studying neurodegenerative diseases and cancer.
For instance, certain N, O-coordinated organo-difluoroboron benzamide derivatives have been developed as near-infrared fluorescence (NIRF) probes for detecting key markers of Alzheimer's disease. nih.gov These probes are designed to bind to β-Amyloid (Aβ) plaques and Tau tangles, which are hallmarks of the disease. nih.gov One such probe, 4PmNO-2, demonstrated a high affinity for both synthetic Aβ and Tau aggregates, allowing for the differentiation between healthy and diseased subjects in animal models through in vivo imaging. nih.gov
In oncology research, benzamide derivatives are crucial for probing pathways related to cancer progression and drug resistance. The overexpression of the ATP-binding cassette transporter ABCG2 is a significant factor in multidrug resistance in cancer cells. mdpi.com Novel benzamide derivatives have been synthesized to act as probes to study and inhibit this transporter. mdpi.com For example, the derivative VKNG-2, which incorporates a urea linker, has been shown to inhibit the efflux activity of the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in colon cancer cell lines. mdpi.com Such compounds serve as powerful research tools to understand the mechanisms of multidrug resistance.
Additionally, the sigma-1 receptor (S1R), a molecular chaperone involved in neuroprotection, has been a target for benzamide-based probes. nih.gov Researchers have designed and synthesized novel benzamide derivatives to act as S1R agonists, helping to elucidate the receptor's role in the central nervous system and its potential as a therapeutic target for neurodegenerative disorders. nih.gov
Table 1: Research Probes Based on Benzamide Derivatives
| Probe Type | Target Biomarker/Pathway | Application Area | Research Finding |
|---|---|---|---|
| N, O-coordinated organo-difluoroboron derivatives | β-Amyloid plaques and Tau tangles | Alzheimer's Disease | Probe 4PmNO-2 showed high binding affinity (Kd = 23.64 nM for Aβ1-42) and enabled in vivo NIR imaging. nih.gov |
| Benzamide analogs with urea linker (e.g., VKNG-2) | ABCG2 transporter | Cancer Multidrug Resistance | VKNG-2 reverses resistance to chemotherapeutic drugs like mitoxantrone and SN-38 by inhibiting ABCG2. mdpi.com |
Potential as Diagnostic Agents in Biochemical Assays
The ability of benzamide derivatives to selectively bind to specific biological molecules has been harnessed for the development of diagnostic agents, particularly in the field of medical imaging. koreascience.krgnu.ac.kr By labeling these derivatives with radioisotopes, they can be used in Positron Emission Tomography (PET) to visualize and diagnose diseases like malignant melanoma. nih.govkoreascience.krgnu.ac.kr
Malignant melanoma is often characterized by the overexpression of melanin. nih.gov Benzamide structures exhibit a strong and selective affinity for melanin, making them ideal candidates for targeting melanoma cells. nih.govgnu.ac.kr Researchers have synthesized various benzamide derivatives and chelated them with radioisotopes such as Gallium-68 (⁶⁸Ga) for use as PET imaging probes. nih.govgnu.ac.kr
For example, a ⁶⁸Ga-labeled fluorinated benzamide derivative, ⁶⁸Ga-MI-0202C1, was successfully used to visualize melanoma xenografts in mice via microPET imaging. nih.gov The probe showed selective uptake in melanin-producing cells and minimal accumulation in other tissues. nih.gov Similarly, a chlorinated benzamide derivative labeled with ⁶⁸Ga also demonstrated the ability to specifically image melanoma, confirming the potential of this class of compounds as effective diagnostic agents. gnu.ac.kr
Beyond melanoma, benzamide derivatives are being investigated for diagnosing other cancers. A [¹⁸F]-labeled benzamide derivative has been designed as a high-affinity radioligand for both sigma-1 and sigma-2 receptors, which are overexpressed in prostate tumors, showing promise for prostate cancer imaging. nih.gov The binding affinities of these derivatives are meticulously measured in vitro to select the most potent candidates for radiolabeling and subsequent imaging studies. nih.gov
Table 2: Benzamide Derivatives in Diagnostic Imaging
| Derivative Class | Radioisotope | Target Disease | Key Finding |
|---|---|---|---|
| Fluorinated Benzamide | ⁶⁸Ga | Malignant Melanoma | ⁶⁸Ga-MI-0202C1 successfully visualized melanoma tumors on microPET scans. nih.gov |
| Chlorinated Benzamide | ⁶⁸Ga | Malignant Melanoma | The derivative successfully chelated ⁶⁸Ga and specifically imaged melanoma with high radiochemical purity (>98%). gnu.ac.kr |
| Fluoroalkylether Substituted Benzamide | ¹⁸F | Prostate Cancer | Analogue 3a displayed high nanomolar binding affinity for both σ₁ (Ki = 6.26 nM) and σ₂ (Ki = 10.2 nM) receptors. nih.gov |
Role as Building Blocks in Advanced Organic Synthesis
Benzamide and its derivatives are fundamental building blocks in organic synthesis, valued for their utility in constructing a wide array of more complex molecules, particularly pharmaceuticals and other bioactive compounds. nih.govnanobioletters.com The amide functional group can be chemically modified in numerous ways, and the aromatic ring can be substituted to introduce diverse functionalities.
One direct method for synthesizing benzamides themselves is through the Friedel-Crafts-type carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid. nih.gov This reaction allows for the direct conversion of simple aromatic compounds into primary benzamide derivatives, which can then serve as starting materials for further synthesis. nih.gov
Benzamide derivatives are key intermediates in the synthesis of N-substituted benzamides, a class of compounds investigated for various pharmacological activities, including as antitumor agents. researchgate.netnih.gov For example, a series of N-substituted benzamide derivatives were designed and synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.netnih.gov These syntheses often involve reacting a substituted benzoic acid with an appropriate amine. nanobioletters.com
Furthermore, the benzamide structure is a component of more complex heterocyclic systems. The development of new synthetic methods allows chemists to construct saturated heterocycles, which are prevalent in FDA-approved drugs, from simple linear amines. scripps.edu These reactions can form structures like pyrrolidines and tetrahydroquinolines, which are often found in pharmacologically active benzamide derivatives. scripps.edunih.gov Enamides, which are derivatives of amides, are also recognized as versatile building blocks for the synthesis of nitrogen-containing heterocycles and chiral amines. researchgate.net The unique reactivity of the enamide functional group allows for a variety of synthetic transformations, making it a valuable tool in total synthesis. researchgate.net
The strategic use of benzamides as synthons is also evident in the preparation of functionalized building blocks for drug discovery, such as squaric acid monoamides, which can act as bioisosteres for carboxylic acids. thieme.de This highlights the role of the amide moiety, a core feature of benzamides, in creating novel molecular architectures for medicinal chemistry.
Future Research Directions and Unexplored Avenues for N Iminopyrrolidinylmethyl Benzamide
Elucidation of Novel Biological Targets and Signaling Pathways
A primary avenue for future research will be the comprehensive screening of N-(iminopyrrolidinylmethyl)benzamide against a wide array of biological targets to uncover its pharmacological potential. The benzamide (B126) moiety is a common feature in drugs targeting dopamine (B1211576) receptors, histone deacetylases (HDACs), and various enzymes. researchgate.netnih.gov The pyrrolidine (B122466) ring, a versatile scaffold in medicinal chemistry, is known to contribute to the stereochemistry and three-dimensional structure of molecules, influencing their binding to biological targets. nih.gov
Future investigations should aim to:
Identify Novel Protein Interactions: Employing techniques such as affinity chromatography and mass spectrometry to identify proteins that bind to this compound. This could reveal entirely new biological targets.
Screen Against Known Target Families: Systematically screen the compound against panels of receptors (e.g., G-protein coupled receptors), enzymes (e.g., kinases, proteases), and ion channels. nih.gov
Investigate Signaling Pathway Modulation: Once a target is identified, subsequent studies should focus on how this compound modulates the associated signaling pathways. For instance, if it interacts with a component of the Hedgehog signaling pathway, its potential as an anticancer agent could be explored. nih.gov
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of this compound and its analogs is a crucial area for development. While general methods for benzamide synthesis, such as the reaction of benzoyl chloride with an appropriate amine, are well-established, future research should focus on more advanced and sustainable approaches. youtube.com
Key areas for exploration include:
Catalytic Approaches: Developing novel catalytic systems, potentially using earth-abundant metals, to improve the efficiency and reduce the environmental impact of the synthesis. researchgate.net
Flow Chemistry: Utilizing microreactor technology for the continuous synthesis of this compound, which can offer better control over reaction parameters and improve safety and scalability. researchgate.net
Green Chemistry Principles: Designing synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient.
High-Throughput Screening and Lead Optimization Strategies for Analog Discovery
High-throughput screening (HTS) presents a powerful tool for discovering new bioactive compounds based on the this compound scaffold. nih.govaxxam.com By screening large libraries of analogs, researchers can identify compounds with improved potency and selectivity.
Future research in this area should involve:
Library Synthesis: The creation of a diverse library of this compound analogs with variations in both the benzamide and pyrrolidine moieties.
Assay Development: The development of robust and sensitive assays for HTS that can accurately measure the biological activity of the synthesized compounds. axxam.com
Structure-Activity Relationship (SAR) Studies: Following HTS, detailed SAR studies will be essential to understand how chemical modifications influence biological activity, guiding the design of more potent and specific molecules. nih.gov
Advanced Computational Modeling for Mechanism Prediction and Property Optimization
Computational modeling and simulation can significantly accelerate the discovery and development process for new drugs based on the this compound scaffold. nih.gov
Future computational studies could include:
Molecular Docking: Predicting the binding modes of this compound and its analogs with potential biological targets to understand the molecular basis of their activity. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To gain a more detailed understanding of the interactions between the compound and its target at an electronic level.
ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogs, helping to prioritize compounds with favorable drug-like properties for further development. nih.gov
Exploration of New Chemical Space around the this compound Scaffold
Expanding the chemical space around the core this compound scaffold is essential for discovering novel compounds with unique biological activities. The pyrrolidine ring, in particular, offers significant opportunities for stereochemical and positional diversification. nih.gov
Future synthetic efforts should focus on:
Stereoisomer Synthesis: The synthesis and biological evaluation of different stereoisomers of this compound to investigate the influence of stereochemistry on activity.
Scaffold Hopping: Replacing the pyrrolidine or benzamide moieties with other bioisosteric groups to explore new chemical space while retaining or improving biological activity.
Functionalization: Introducing a variety of functional groups at different positions on the scaffold to probe the chemical space and optimize biological activity.
By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, leading to the discovery of novel therapeutic agents and a deeper understanding of fundamental biological processes.
Q & A
Basic: What synthetic strategies are effective for preparing N-(iminopyrrolidinylmethyl)benzamide derivatives?
The synthesis typically involves multi-step organic reactions, including coupling a pyrrolidinylmethylamine intermediate with a benzoyl chloride derivative under anhydrous conditions. Key steps include:
- Amide bond formation : Reacting the amine with benzoyl chloride in the presence of pyridine or triethylamine to facilitate nucleophilic acyl substitution .
- Intermediate purification : Column chromatography or recrystallization to isolate high-purity intermediates .
- Functional group protection : Use of silyl protecting groups (e.g., TIPSCl) to prevent side reactions during synthesis .
Reference to analogous benzamide syntheses (e.g., MS-275) highlights the importance of optimizing reaction stoichiometry and solvent selection .
Basic: Which analytical techniques are essential for characterizing benzamide derivatives?
Critical methods include:
- NMR spectroscopy : For confirming molecular structure, regiochemistry, and hydrogen bonding patterns (e.g., amide proton shifts at δ 8-10 ppm) .
- X-ray crystallography : To resolve crystal packing and conformational preferences using programs like SHELX .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Infrared spectroscopy : Identification of carbonyl stretching vibrations (~1650–1700 cm⁻¹) .
Advanced: How does this compound achieve brain-region-selective HDAC inhibition?
Mechanistic insights from related benzamides (e.g., MS-275) suggest:
- Dose-dependent selectivity : Lower doses (15 μmol/kg) preferentially increase acetylated histone H3 (Ac-H3) in the frontal cortex, while higher doses (60 μmol/kg) affect the hippocampus .
- Chromatin immunoprecipitation (ChIP) : Used to map HDAC inhibition at specific promoters (e.g., RELN and GAD67) .
- Pharmacokinetic factors : Lipophilicity and blood-brain barrier penetration influence regional potency .
Advanced: What computational approaches predict the reactivity of benzamide intermediates?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites in intermediates, as demonstrated for benzimidazole formation .
- Molecular docking : Evaluates binding affinities to HDAC isoforms or other targets (e.g., PARP-1) using scaffolds like 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide .
- QSAR modeling : Links structural features (e.g., trifluoromethyl groups) to metabolic stability and potency .
Advanced: How can structural modifications enhance pharmacokinetics of benzamide-based HDAC inhibitors?
- Trifluoromethyl groups : Improve lipophilicity and metabolic stability, as seen in derivatives like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide .
- Heterocyclic substitutions : Pyrimidine or piperidine rings enhance target selectivity and reduce off-site toxicity .
- Prodrug strategies : Ester or carbamate prodrugs (e.g., MS-275) improve bioavailability .
Basic: What challenges arise in crystallizing benzamide derivatives for structural studies?
- Polymorphism : Multiple crystal forms may require screening solvents (e.g., DMSO/water mixtures) .
- Twinned data : SHELXL refinement handles twinning artifacts in high-symmetry space groups .
- Hydrogen bonding networks : Amide-amide interactions dominate packing, necessitating controlled crystallization temperatures .
Advanced: How to resolve discrepancies in HDAC inhibition potency across experimental models?
- Dose-response calibration : Validate assays using positive controls (e.g., valproate) and standardized Ac-H3 quantification .
- Tissue-specific HDAC expression : Western blotting or qPCR to correlate inhibition with isoform abundance .
- In vivo vs. in vitro models : Account for metabolic differences, as seen in MS-275’s striatal inactivity despite in vitro efficacy .
Advanced: What models evaluate the therapeutic potential of benzamide derivatives?
- In vitro HDAC activity assays : Fluorogenic substrates (e.g., acetyl-lysine analogs) measure IC₅₀ values .
- Mouse social defeat stress : Tests antidepressant-like effects via HDAC inhibitor infusion into the nucleus accumbens .
- Cancer xenografts : Assess tumor growth inhibition using orthotopic models for HDAC-dependent malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
